molecular formula C31H29FN2O4 B11638154 4-(2,3-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2,3-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11638154
M. Wt: 512.6 g/mol
InChI Key: ACQJMEUNXXSJCC-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Functionalization of the Quinoline Core: Introduction of the 2,3-dimethoxyphenyl and 2-fluorophenyl groups can be done through nucleophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the functionalized quinoline with a carboxamide group, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy groups or the quinoline core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: shares similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C31H29FN2O4

Molecular Weight

512.6 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H29FN2O4/c1-18-27(31(36)34-23-14-8-7-13-22(23)32)28(21-12-9-15-26(37-2)30(21)38-3)29-24(33-18)16-20(17-25(29)35)19-10-5-4-6-11-19/h4-15,20,28,33H,16-17H2,1-3H3,(H,34,36)

InChI Key

ACQJMEUNXXSJCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=CC=C5F

Origin of Product

United States

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